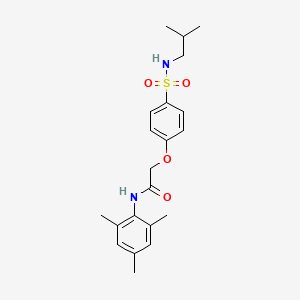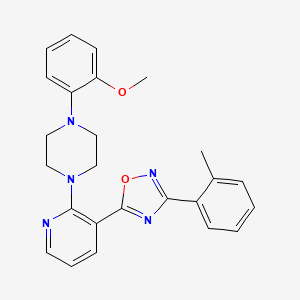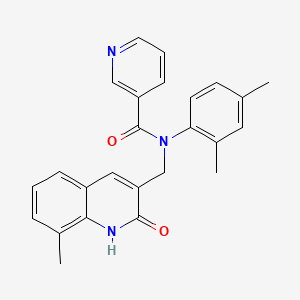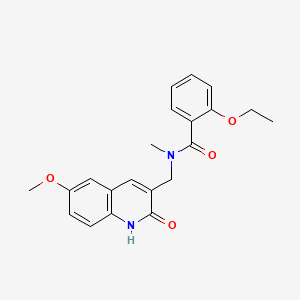
3,5-dimethoxy-N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-dimethoxy-N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide, also known as DOXO-EMCH, is a chemical compound that has gained attention in the scientific community due to its potential application in cancer treatment. DOXO-EMCH is a prodrug, meaning that it is inactive until it is metabolized in the body to its active form, which is a potent inhibitor of tubulin polymerization. Tubulin is a protein that is essential for cell division, and inhibiting its polymerization can prevent the growth of cancer cells.
Mécanisme D'action
3,5-dimethoxy-N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide works by inhibiting tubulin polymerization, which is essential for cell division. By preventing the formation of microtubules, this compound can prevent cancer cells from dividing and growing. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. This dual mechanism of action makes this compound a potent anti-cancer agent.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity in normal cells, making it a promising candidate for cancer treatment. However, it can cause some side effects, such as neutropenia, which is a decrease in the number of white blood cells. This compound has also been shown to have anti-angiogenic effects, meaning that it can prevent the formation of new blood vessels that are necessary for tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3,5-dimethoxy-N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide is its high potency against cancer cells, even in drug-resistant cells. Additionally, this compound has been shown to have a synergistic effect when combined with other anti-cancer drugs, making it a promising candidate for combination therapy. However, this compound has some limitations, such as its potential side effects and the need for further optimization of its pharmacokinetic properties.
Orientations Futures
There are several future directions for research on 3,5-dimethoxy-N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide. One area of focus is the optimization of its pharmacokinetic properties, such as its bioavailability and half-life. Another area of research is the development of novel drug delivery systems that can improve the efficacy and reduce the side effects of this compound. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the anti-cancer effects of this compound, which can provide insights into the development of new anti-cancer drugs. Overall, this compound has shown great potential as an anti-cancer agent, and further research is needed to fully realize its therapeutic benefits.
Méthodes De Synthèse
The synthesis of 3,5-dimethoxy-N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide involves several steps, starting with the synthesis of the intermediate compound 3-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline. This intermediate is then coupled with 3,5-dimethoxybenzoic acid to form the final product, this compound. The synthesis of this compound has been optimized to achieve high yields and purity, making it a viable candidate for further study.
Applications De Recherche Scientifique
3,5-dimethoxy-N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide has been extensively studied for its potential as an anti-cancer agent. In vitro studies have shown that this compound is highly effective at inhibiting the growth of cancer cells, including drug-resistant cancer cells. In vivo studies have shown that this compound can suppress tumor growth in animal models of cancer. Furthermore, this compound has been shown to have a synergistic effect when combined with other anti-cancer drugs, making it a promising candidate for combination therapy.
Propriétés
IUPAC Name |
3,5-dimethoxy-N-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O4/c1-28-19-12-17(13-20(14-19)29-2)22(27)24-18-10-6-9-16(11-18)23-25-21(26-30-23)15-7-4-3-5-8-15/h3-14H,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXYLCKSRYGSWGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CC=CC(=C2)C3=NC(=NO3)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

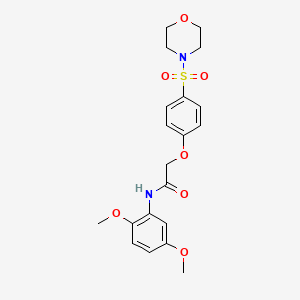
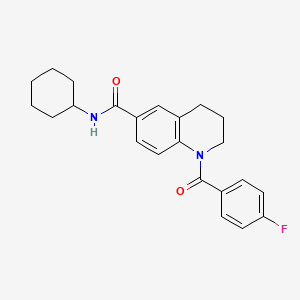

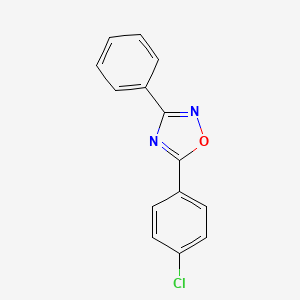

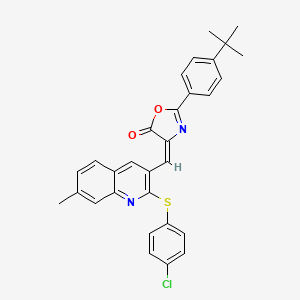
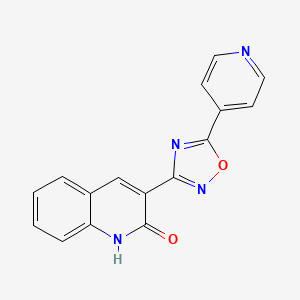
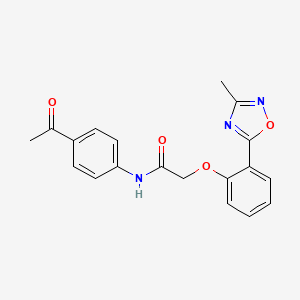
![N-(3,5-dimethylphenyl)-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7703022.png)
